- A Concise Approach to Anthraquinone-Xanthone Heterodimers, Journal of the American Chemical Society, 2018, 140(15), 5065-5068

Cas no 90674-26-3 (3-Methoxy-5-methylbenzaldehyde)

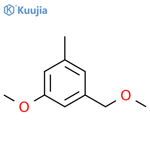

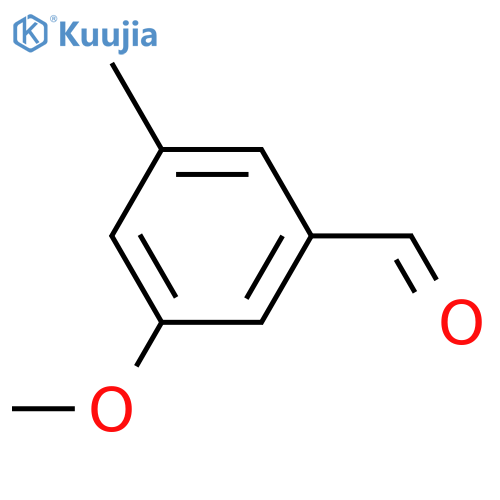

90674-26-3 structure

상품 이름:3-Methoxy-5-methylbenzaldehyde

3-Methoxy-5-methylbenzaldehyde 화학적 및 물리적 성질

이름 및 식별자

-

- 3-Methoxy-5-methylbenzaldehyde

- 3-Methoxy-5-methylbenzaldehyd

- 3-methoxy-5-methyl-benzaldehyde

- Benzaldehyde, 3-methoxy-5-methyl-

- AGEOJPQWDHZBRF-UHFFFAOYSA-N

- FCH887504

- 5100AC

- CM11998

- AB63000

- AS05606

- AX8222953

- 3-Methoxy-5-methylbenzaldehyde (ACI)

- m-Anisaldehyde, 5-methyl- (7CI)

- 90674-26-3

- SCHEMBL5883049

- DTXSID80454921

- CL9236

- SY104407

- DB-078772

- CS-0153250

- AKOS006307612

- Z1198308161

- AS-10314

- EN300-195986

- MFCD11046639

-

- MDL: MFCD11046639

- 인치: 1S/C9H10O2/c1-7-3-8(6-10)5-9(4-7)11-2/h3-6H,1-2H3

- InChIKey: AGEOJPQWDHZBRF-UHFFFAOYSA-N

- 미소: O=CC1C=C(C)C=C(OC)C=1

계산된 속성

- 정밀분자량: 150.06800

- 동위원소 질량: 150.068079557g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 중원자 수량: 11

- 회전 가능한 화학 키 수량: 2

- 복잡도: 134

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 26.3

- 소수점 매개변수 계산 참조값(XlogP): 1.7

실험적 성질

- 색과 성상: No data avaiable

- 밀도: 1.062±0.06 g/cm3 (20 ºC 760 Torr),

- 융해점: No data available

- 비등점: 95 ºC (0.11 Torr)

- 플래시 포인트: 112.0±15.3 ºC,

- 굴절률: 1.5475 (20 ºC)

- 용해도: 극미용성(0.57g/l)(25ºC),

- PSA: 26.30000

- LogP: 1.81610

- 증기압: 0.0±0.5 mmHg at 25°C

3-Methoxy-5-methylbenzaldehyde 보안 정보

- 신호어:Warning

- 피해 선언: H315; H319; H335

- 경고성 성명: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 보안 지침: H303+H313+H333

- 저장 조건:Store at room temperature

3-Methoxy-5-methylbenzaldehyde 세관 데이터

- 세관 번호:2912499000

- 세관 데이터:

중국 세관 번호:

2912499000개요:

2912499000. 기타 알데히드류 에테르류\기타 산소기단을 함유한 알데히드류, 페놀류와 알데히드류를 함유하고있다.부가가치세: 17.0%. 환급률: 9.0%. 규제조건: 없음.최혜국 대우관세: 5.5%. 일반관세: 30.0%

신고 요소:

제품명,성분함량,용도,포름알데히드 외관

요약:

2912499000. 기타 알데히드 에테르, 알데히드 페놀과 기타 산소 관능단을 가진 알데히드.부가가치세: 17.0%. 환급률: 9.0%. 최혜국 대우세율: 5.5%. 일반관세: 30.0%

3-Methoxy-5-methylbenzaldehyde 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TE501-20g |

3-Methoxy-5-methylbenzaldehyde |

90674-26-3 | 95+% | 20g |

3049.0CNY | 2021-07-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223890-5g |

3-Methoxy-5-methylbenzaldehyde |

90674-26-3 | 98% | 5g |

¥372.00 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1327-10G |

3-methoxy-5-methylbenzaldehyde |

90674-26-3 | 97% | 10g |

¥ 1,023.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223890-250mg |

3-Methoxy-5-methylbenzaldehyde |

90674-26-3 | 98% | 250mg |

¥43.00 | 2024-04-25 | |

| Ambeed | A253581-250mg |

3-Methoxy-5-methylbenzaldehyde |

90674-26-3 | 95% | 250mg |

$6.0 | 2023-09-02 | |

| Ambeed | A253581-100g |

3-Methoxy-5-methylbenzaldehyde |

90674-26-3 | 95% | 100g |

$1250.0 | 2023-09-02 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD222953-250mg |

3-Methoxy-5-methylbenzaldehyde |

90674-26-3 | 95% | 250mg |

¥31.0 | 2024-04-17 | |

| Apollo Scientific | OR938577-250mg |

3-Methoxy-5-methylbenzaldehyde |

90674-26-3 | 98+% | 250mg |

£15.00 | 2025-03-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M68410-25g |

3-Methoxy-5-methylbenzaldehyde |

90674-26-3 | 95% | 25g |

¥1269.0 | 2024-07-19 | |

| TRC | M220450-100mg |

3-Methoxy-5-methylbenzaldehyde |

90674-26-3 | 100mg |

$ 70.00 | 2022-06-04 |

3-Methoxy-5-methylbenzaldehyde 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 20 min, -78 °C

1.2 -78 °C; -78 °C → rt

1.2 -78 °C; -78 °C → rt

참조

합성회로 2

반응 조건

1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; 1 h, rt

참조

- Roles of the Synergistic Reductive O-Methyltransferase GilM and of O-Methyltransferase GilMT in the Gilvocarcin Biosynthetic Pathway, Journal of the American Chemical Society, 2012, 134(30), 12402-12405

합성회로 3

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 20 min, -78 °C

1.2 -78 °C; 5 min, -78 °C; 1 h, -78 °C → rt

1.3 Reagents: Water

1.2 -78 °C; 5 min, -78 °C; 1 h, -78 °C → rt

1.3 Reagents: Water

참조

- Vanadium-Catalyzed Oxidative Intramolecular Coupling of Tethered Phenols: Formation of Phenol-Dienone Products, Organic Letters, 2020, 22(8), 2914-2919

합성회로 4

반응 조건

1.1 Reagents: Formaldehyde , Hexamethylenetetramine Solvents: Ethanol , Water

참조

- Benzoannelated centropolyquinanes. 4. Steric effects in multiply substituted triptindans (9H, 10H-4b, 9a([1,2]benzenomethano)indeno [1,2-a]indenes), Chemische Berichte, 1988, 121(7), 1307-13

합성회로 5

반응 조건

1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; 15 min, rt

참조

- The first total synthesis of (±)-γ-herbertenol, a herbertene isolated from a non-herbertus source, Synthesis, 2007, (1), 65-74

합성회로 6

반응 조건

1.1 Reagents: Chlorobenzene , Oxygen Catalysts: Cobalt diacetate , N-Hydroxyphthalimide Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 2 - 24 h, rt

참조

- Selective Aerobic Oxidation of Methylarenes to Benzaldehydes Catalyzed by N-Hydroxyphthalimide and Cobalt(II) Acetate in Hexafluoropropan-2-ol, Angewandte Chemie, 2017, 56(21), 5912-5915

합성회로 7

반응 조건

1.1 Reagents: N-Hydroxyphthalimide , Potassium persulfate Catalysts: Cobalt diacetate Solvents: Acetic acid ; 10 h, rt → 105 °C; 24 h, 105 °C; 48 h, 105 °C; 10 h, 105 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled

참조

- Synthesis of Angucycline/Tetrangulol Derivatives Using Suzuki-Miyaura Cross-Coupling and Ring-Closing Carbonyl-Olefin Metathesis Reactions, European Journal of Organic Chemistry, 2022, 2022(24),

합성회로 8

반응 조건

1.1 Reagents: Ethanol , Sodium Solvents: Ethanol , 2-Nitropropane

참조

- Total syntheses of O4,O9-dimethylstealthins A and C 1, Journal of the Chemical Society, 1998, (2), 203-210

합성회로 9

반응 조건

1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ; 12 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 - 30 s, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 - 30 s, rt

참조

- An oxidation of benzyl methyl ethers with NBS that selectively affords either aromatic aldehydes or aromatic methyl esters, Journal of Organic Chemistry, 2010, 75(10), 3507-3510

합성회로 10

반응 조건

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane

참조

- Synthesis of benzo[b]phenanthridines and related naturally occurring 2-aryl-1,4-naphthoquinones by palladium- and copper-catalyzed coupling of organostannanes with bromoquinones, European Journal of Organic Chemistry, 2001, (1), 163-171

합성회로 11

반응 조건

1.1 Reagents: Oxygen , Pyridine, 2,6-dimethyl-, perchlorate (1:1) Solvents: Acetonitrile ; 12 h, rt

참조

- Selective Electrochemical Oxygenation of Alkylarenes to Carbonyls, Organic Letters, 2021, 23(19), 7445-7449

3-Methoxy-5-methylbenzaldehyde Raw materials

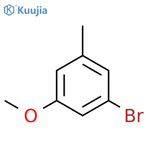

- 1-Bromo-3-methoxy-5-methylbenzene

- Benzene, 1-methoxy-3-(methoxymethyl)-5-methyl-

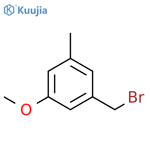

- 1-(Bromomethyl)-3-methoxy-5-methylbenzene

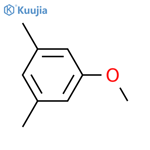

- 3,5-Dimethylanisole

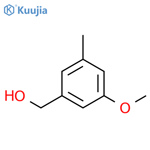

- (3-Methoxy-5-methylphenyl)methanol

3-Methoxy-5-methylbenzaldehyde Preparation Products

3-Methoxy-5-methylbenzaldehyde 관련 문헌

-

Sho Yamaguchi,Hiroshi Tanaka,Ryo Yamada,Susumu Kawauchi,Takashi Takahashi RSC Adv. 2014 4 32241

-

Anangamohan Panja,Mainak Das,Narayan Ch. Jana,Paula Brand?o,Rosa M. Gomila,Joaquín Ortega-Castro,Antonio Frontera,Partha Pratim Ray CrystEngComm 2023 25 2133

-

3. Anodic pyridination of 2-hydroxy-3-methoxy-5-methylbenzaldehyde and its Schiff's base derivativesHidenobu Ohmori,Akiteru Matsumoto,Masaichiro Masui J. Chem. Soc. Perkin Trans. 2 1980 347

-

4. Regiospecific anodic pyridination of 2-hydroxy-3-methoxy-5-methylbenzaldehyde Schiff basesHidenobu Ohmori,Akiteru Matsumoto,Masaichiro Masui J. Chem. Soc. Chem. Commun. 1978 407

-

Narayan Ch. Jana,Marko Jagodi?,Paula Brand?o,Moumita Patra,Radovan Herchel,Zvonko Jagli?i?,Anangamohan Panja RSC Adv. 2023 13 11311

90674-26-3 (3-Methoxy-5-methylbenzaldehyde) 관련 제품

- 591-31-1(3-Methoxybenzaldehyde)

- 120-14-9(Veratraldehyde)

- 121-33-5(Vanillin)

- 621-59-0(Isovanillin)

- 39515-51-0(3-Phenoxybenzaldehyde)

- 67-36-7(4-Phenoxybenzaldehyde)

- 7311-34-4(3,5-Dimethoxybenzaldehyde)

- 2215-76-1(4-(4-Formylphenoxy)benzaldehyde)

- 123-11-5(p-Methoxybenzaldehyde)

- 3453-33-6(6-methoxynaphthalene-2-carbaldehyde)

추천 공급업체

Amadis Chemical Company Limited

(CAS:90674-26-3)3-Methoxy-5-methylbenzaldehyde

순결:99%/99%

재다:25g/100g

가격 ($):309.0/1125.0